molecular formula C17H22N4O2S B6719260 N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide

N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide

Cat. No.: B6719260
M. Wt: 346.4 g/mol
InChI Key: KPPUHQHXMZHJSP-UHFFFAOYSA-N
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Description

N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide is a complex organic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing heterocycle

Properties

IUPAC Name

N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-5-4-6-14(9-11)10-15-12(2)20-17(24-15)21-16(23)19-8-7-18-13(3)22/h4-6,9H,7-8,10H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUHQHXMZHJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(S2)NC(=O)NCCNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylphenyl Group: The 3-methylphenyl group can be introduced via Friedel-Crafts alkylation, where a methylphenyl halide reacts with the thiazole ring in the presence of a Lewis acid catalyst.

    Carbamoylation: The thiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and derivatives of this compound could exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiazole ring and carbamoyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]butyramide: Similar structure but with a butyramide group.

Uniqueness

The uniqueness of N-[2-[[4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]carbamoylamino]ethyl]acetamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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